RS-1269 is a synthetically derived compound identified as a potent and selective antagonist of the CC chemokine receptor 4 (CCR4). [] CCR4 is a receptor primarily found on the surface of T helper 2 (Th2) cells, which are key players in allergic and inflammatory immune responses. [] RS-1269 functions by blocking the binding of chemokines, such as CCL17 and CCL22, to CCR4, thereby inhibiting the migration and activation of Th2 cells. This makes RS-1269 a potential therapeutic candidate for treating atopic dermatitis and other inflammatory diseases. []
The synthesis of RS-1269 is detailed in a patent application by inventors from Ryukyu University and Rigaku Corporation. [] While the specific steps are not publicly available through Semantic Scholar, the patent describes RS-1269 as a derivative of the previously identified CCR4 antagonist, 3-{2-[(2R)-2-phenyl-4-(4-pyridin-4-ylbenzyl)morpholin-2-yl]ethyl}quinazoline-2,4(1H,3H)-dione (RS-1154). [] The synthesis likely involves modifications to the core structure of RS-1154, leading to the development of RS-1269.
RS-1269 functions by competitively binding to the CCR4 receptor. [] This binding prevents the natural ligands of CCR4, namely CCL17 and CCL22, from binding to the receptor and initiating downstream signaling cascades. By inhibiting this interaction, RS-1269 effectively blocks the migration of Th2 cells to the site of inflammation, thus reducing the inflammatory response. []
RS-1269 has shown promising results in preclinical studies using mouse models of inflammation. Specifically, it has demonstrated efficacy in reducing ovalbumin-induced ear swelling, a model for atopic dermatitis. [] Oral administration of RS-1269 at a dose of 30 mg/kg significantly reduced ear thickness, indicating its potential as a treatment for allergic skin inflammation. []
Furthermore, RS-1269 has shown significant inhibition of tumor necrosis factor-alpha (TNF-α) production in a mouse model of lipopolysaccharide-induced endotoxic shock. [] At a dose of 100 mg/kg, it effectively suppressed TNF-α levels in serum, demonstrating its potential as a therapeutic agent for inflammatory diseases beyond atopic dermatitis. []
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: